1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Neuroscience GPCR Pharmacology Metabotropic Glutamate Receptors

Probing mGluR1 signaling without off-target engagement? This compound delivers selective, non-competitive mGluR1 antagonism (IC50 ~6.5 µM) with zero activity at mGluR2/4a/5a/7b/8a up to 100 µM. Unlike generic 5-oxopyrrolidine analogs, the 4-chlorophenethyl substitution confers additional nanomolar LOXL2/LOXL3 inhibition-enabling dual-pathway studies in neuroscience and oncology. • Verified mGluR1 selectivity with full subtype counter-screening data • Nanomolar LOXL2/LOXL3 inhibition for ECM/fibrosis models • Low CYP3A4 liability (IC50 30 µM) for combination assays Analytically authenticated. In stock with global shipment.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
CAS No. 368870-06-8
Cat. No. B1362330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
CAS368870-06-8
Molecular FormulaC13H14ClNO3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CCC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)5-6-15-8-10(13(17)18)7-12(15)16/h1-4,10H,5-8H2,(H,17,18)
InChIKeyIMVZABZPKCETQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid (CPCCOEt) CAS 368870-06-8: Compound Profile and Research Utility


1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 368870-06-8), also referred to as CPCCOEt, is a synthetic pyrrolidine carboxylic acid derivative. It is a low-affinity, selective, non-competitive, and reversible antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The compound is also identified as an inhibitor of lysyl oxidase-like 2 (LOXL2) and 3 (LOXL3). [1] Its primary utility is as a pharmacological tool in neuroscience and oncology research to probe mGluR1- and LOX-dependent pathways.

Procurement Risk: Why Generic Pyrrolidine Analogs Cannot Substitute for CAS 368870-06-8 in Targeted Research


Generic substitution with structurally similar 5-oxopyrrolidine-3-carboxylic acid derivatives is scientifically unsound due to the compound's unique and verifiable multi-target profile. The specific 4-chlorophenethyl substitution on the pyrrolidine ring is critical for conferring distinct activities that are not observed across the broader compound class. While some analogs exhibit activity at a single target, such as other mGluR1 antagonists, or possess LOXL2 inhibition, CAS 368870-06-8 combines selective mGluR1 antagonism with nanomolar LOXL2/LOXL3 inhibition. This specific multi-target fingerprint is non-transferable to other in-class compounds without the exact structural features, making it an essential and irreplaceable tool for studies requiring this precise pharmacological profile.

Quantitative Differentiation Guide for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 368870-06-8)


Subtype-Selective mGluR1 Antagonism Profile vs. Group I mGluR Modulators

CPCCOEt demonstrates a high degree of functional selectivity for the mGluR1 subtype over other group I, II, and III mGluRs. In a head-to-head functional assay, CPCCOEt inhibited hmGluR1b-mediated intracellular calcium increases with an IC50 of 6.5 µM, while exhibiting no agonist or antagonist activity at hmGluR2, -4a, -5a, -7b, or -8a at concentrations up to 100 µM. [1] In contrast, the group I mGluR modulator and comparators like the mGluR5 antagonist MPEP and the competitive mGluR1 antagonist LY367385 demonstrate different selectivity profiles. For instance, LY367385 is a competitive antagonist, while MPEP is selective for mGluR5, not mGluR1. This functional selectivity is a key differentiator.

Neuroscience GPCR Pharmacology Metabotropic Glutamate Receptors

Dual LOXL2/LOXL3 Enzyme Inhibition with Nanomolar Potency

CPCCOEt acts as a nanomolar inhibitor of the lysyl oxidase-like enzymes LOXL2 and LOXL3, key targets in fibrosis and cancer metastasis. In an enzymatic assay, it inhibited full-length recombinant rat LOXL2 with an IC50 of 136 nM [1] and recombinant human LOXL3 with an IC50 of 214 nM. [1] This dual inhibition profile is distinct from other tool compounds. For example, the pan-inhibitor BAPN (β-aminopropionitrile) has a different selectivity profile, preferentially inhibiting LOXL2 but also affecting other LOX family members. PAT-1251, a selective LOXL2 inhibitor, shows IC50 values of 0.71 µM for hLOXL2 and 1.17 µM for hLOXL3, which is less potent against LOXL2 and LOXL3 compared to CPCCOEt's activity. [2]

Fibrosis Oncology Enzymology

Demonstrated Inactivity Against CYP3A4 Enzyme

In a screen against major cytochrome P450 enzymes, CPCCOEt exhibited negligible inhibition of CYP3A4, a key enzyme responsible for the metabolism of a large fraction of xenobiotics. The IC50 for inhibition of CYP3A4 was determined to be 30 µM (30,000 nM). [1] This is in stark contrast to many other tool compounds and drug-like molecules that are potent CYP inhibitors. For instance, the known CYP3A4 inhibitor ketoconazole exhibits an IC50 in the sub-micromolar range. The lack of CYP3A4 liability suggests a lower potential for metabolism-based drug-drug interactions, making it a cleaner probe for in vitro and ex vivo studies where metabolic interference is a concern.

Drug Metabolism Pharmacokinetics Toxicology

Validated Application Scenarios for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 368870-06-8) Based on Evidence


mGluR1 Subtype-Specific Signal Transduction Studies in Neuroscience

Use as a selective, non-competitive antagonist to pharmacologically isolate and study mGluR1-mediated signaling pathways (e.g., phosphoinositide hydrolysis, calcium mobilization) in primary neuronal cultures or brain slice preparations, with confidence that other mGluR subtypes are not engaged at concentrations up to 100 µM. [1]

Investigating the Role of LOXL2/LOXL3 in Fibrosis and Cancer Models

Utilize as a dual LOXL2/LOXL3 inhibitor with nanomolar potency in in vitro enzymatic assays and cell-based models of extracellular matrix remodeling, fibrosis, or cancer cell invasion to dissect the specific contributions of these enzymes to disease pathology. [1]

In Vitro Pharmacology Studies Requiring a Clean CYP Profile

Employ in in vitro assays (e.g., hepatocyte stability, combination drug screens) where a low potential for CYP3A4-mediated drug-drug interactions is required, as the compound's IC50 of 30 µM for CYP3A4 indicates minimal metabolic interference at standard working concentrations. [1]

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